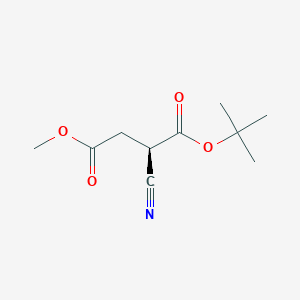

(R)-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyanopropanoate moiety, and a methyl ester. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides due to its protective Boc group, which can be removed under acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate typically involves the protection of an amino acid or a similar precursor with a Boc group. One common method is the reaction of the precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes, which enhance efficiency and sustainability. Flow microreactor systems are used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the cyanopropanoate moiety into amines or other reduced forms.

Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt) is typical.

Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products Formed

The major products formed from these reactions include free amines, reduced amines, and various oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.

Biology: Employed in the preparation of amino acid derivatives and peptide mimetics.

Medicine: Utilized in the development of pharmaceuticals, especially those involving peptide-based drugs.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action for ®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

- ®-3-(tert-Butoxycarbonylamino)piperidine

- ®-3-(tert-Butoxycarbonylamino)azepane

- tert-Butyloxycarbonyl-protected amino acids

Uniqueness

®-methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate is unique due to its combination of a Boc-protected amine and a cyanopropanoate moiety, making it particularly useful in the synthesis of amino acids and peptides. Its versatility in various chemical reactions and its role as a protecting group highlight its importance in organic synthesis .

Biological Activity

(R)-Methyl 3-(tert-butoxycarbonyl)-3-cyanopropanoate, also known as (R)-Methyl 3-(Boc)amino-3-cyanopropanoate, is a compound of considerable interest in medicinal chemistry and biochemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Structural Formula

The structural formula of this compound is represented as follows:

- IUPAC Name : methyl (R)-3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate

- Chemical Formula : C10H16N2O4

- Molecular Weight : 228.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing enzymatic activities and cellular processes. The presence of the cyanide group and the tert-butoxycarbonyl moiety allows for significant reactivity, which can lead to enzyme inhibition or modulation of protein functions.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which may have implications in drug development.

- Ligand Binding : It can act as a ligand in biochemical assays, facilitating studies on receptor interactions and signaling pathways.

Biological Applications

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that modifications to the structure can enhance efficacy against various pathogens.

- Anticancer Properties : Preliminary findings suggest that this compound may influence cancer cell proliferation through its interaction with cellular signaling pathways. Further investigations are needed to establish specific cancer types affected and the underlying mechanisms.

- Inflammatory Response Modulation : The compound has been studied for its potential to modulate inflammatory responses, particularly through the inhibition of pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored a series of derivatives based on this compound, revealing significant antimicrobial activity against Staphylococcus aureus. The structure-activity relationship (SAR) indicated that modifications at the cyanopropanoate position enhanced potency by increasing lipophilicity and facilitating membrane penetration.

Case Study 2: Anticancer Activity

In a recent research article, the anticancer effects of this compound were evaluated against various cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity was attributed to its ability to induce apoptosis via caspase activation pathways.

Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Inflammatory Modulation |

|---|---|---|---|

| This compound | Moderate | High | Positive |

| Methyl 3-cyanopropanoate | Low | Moderate | Negative |

| Boc-amino acid derivatives | High | Variable | Variable |

Properties

Molecular Formula |

C10H15NO4 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

1-O-tert-butyl 4-O-methyl (2R)-2-cyanobutanedioate |

InChI |

InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)7(6-11)5-8(12)14-4/h7H,5H2,1-4H3/t7-/m1/s1 |

InChI Key |

OPYFLFLAYYWOLE-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC(=O)OC)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)OC)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.